molecular formula C24H26N2O2S B4560010 8-(propan-2-ylidene)-2-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

8-(propan-2-ylidene)-2-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B4560010
M. Wt: 406.5 g/mol
InChI Key: MOPVZCFMGRPAIT-UHFFFAOYSA-N
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Description

8-(propan-2-ylidene)-2-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(propan-2-ylidene)-2-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the isopropylidene group, and the construction of the hexahydro-1H-4,7-methanoisoindole core. Each step requires specific reaction conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial setting.

Chemical Reactions Analysis

Types of Reactions

8-(propan-2-ylidene)-2-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the isopropylidene group, using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Sodium hydride, lithium diisopropylamide, anhydrous solvents, low temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-(propan-2-ylidene)-2-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-(propan-2-ylidene)-2-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

10-propan-2-ylidene-4-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S/c1-12(2)14-5-7-15(8-6-14)18-11-29-24(25-18)26-22(27)20-16-9-10-17(19(16)13(3)4)21(20)23(26)28/h5-8,11-12,16-17,20-21H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPVZCFMGRPAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C4C5CCC(C4C3=O)C5=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(propan-2-ylidene)-2-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
8-(propan-2-ylidene)-2-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 3
8-(propan-2-ylidene)-2-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
8-(propan-2-ylidene)-2-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 5
8-(propan-2-ylidene)-2-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
8-(propan-2-ylidene)-2-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

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